molecular formula C10H11NO2 B2976370 (1R,2R)-2-(4-Methylpyridin-3-yl)cyclopropane-1-carboxylic acid CAS No. 2227858-22-0

(1R,2R)-2-(4-Methylpyridin-3-yl)cyclopropane-1-carboxylic acid

Cat. No. B2976370
CAS RN: 2227858-22-0
M. Wt: 177.203
InChI Key: PBWMSJSMORYOHC-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-2-(4-Methylpyridin-3-yl)cyclopropane-1-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthetic Utility and Biological Activity

Cyclopropane derivatives, including those related to "(1R,2R)-2-(4-Methylpyridin-3-yl)cyclopropane-1-carboxylic acid", have been extensively studied for their synthetic utility and biological activity. For instance, Boztaş et al. (2019) demonstrated the synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety, showcasing their effectiveness as inhibitors of cytosolic carbonic anhydrase and acetylcholinesterase enzymes, important for treating diseases like Alzheimer's and Parkinson's. This study exemplifies the chemical versatility of cyclopropane derivatives and their potential therapeutic applications (Boztaş et al., 2019).

Ring-Opening Reactions

The Lewis acid-catalyzed ring-opening of activated cyclopropanes, as described by Lifchits and Charette (2008), highlights another significant application. They reported a mild procedure for opening cyclopropane rings with amine nucleophiles, maintaining the enantiomeric purity of the products. This method facilitates the enantioselective synthesis of complex molecules, demonstrating the role of cyclopropane derivatives in advanced synthetic chemistry (Lifchits & Charette, 2008).

Conformational Restriction in Drug Design

The development of conformationally restricted analogues of bioactive molecules using cyclopropane units illustrates another application. Kazuta, Matsuda, and Shuto (2002) designed and synthesized (1S,2R)- and (1R,2R)-2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes as restricted analogues of histamine, highlighting the cyclopropane ring's utility in restricting the conformation of biologically active compounds to enhance activity and investigate bioactive conformations (Kazuta, Matsuda, & Shuto, 2002).

High-Pressure Reactions

High-pressure reactions of cyclopropanes with indoles catalyzed by ytterbium triflate, as researched by Harrington and Kerr (1997), show the cyclopropane ring's reactivity under hyperbaric conditions. This process leads to the formation of indolyl dicarboxylic acid esters, demonstrating cyclopropane derivatives' reactivity and their potential in synthesizing complex organic molecules (Harrington & Kerr, 1997).

properties

IUPAC Name

(1R,2R)-2-(4-methylpyridin-3-yl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-6-2-3-11-5-9(6)7-4-8(7)10(12)13/h2-3,5,7-8H,4H2,1H3,(H,12,13)/t7-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWMSJSMORYOHC-HTQZYQBOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C2CC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NC=C1)[C@@H]2C[C@H]2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-2-(4-Methylpyridin-3-yl)cyclopropane-1-carboxylic acid

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